1-(bromomethyl)-5-chloro-2-methyl-3-nitrobenzene
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Overview
Description
1-(Bromomethyl)-5-chloro-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of benzene, featuring bromomethyl, chloro, methyl, and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-5-chloro-2-methyl-3-nitrobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 5-chloro-2-methyl-3-nitrotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-5-chloro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products like 1-(azidomethyl)-5-chloro-2-methyl-3-nitrobenzene.
Reduction: 1-(bromomethyl)-5-chloro-2-methyl-3-aminobenzene.
Oxidation: 1-(bromomethyl)-5-chloro-2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
1-(Bromomethyl)-5-chloro-2-methyl-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its ability to undergo various chemical transformations.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Employed in the study of biochemical pathways and the development of molecular probes.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-5-chloro-2-methyl-3-nitrobenzene depends on the specific chemical reaction it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-2-chloro-4-nitrobenzene: Similar structure but different positions of substituents.
1-(Bromomethyl)-3-chloro-2-methylbenzene: Lacks the nitro group.
1-(Bromomethyl)-4-chloro-2-methyl-3-nitrobenzene: Different position of the chloro group.
Uniqueness
1-(Bromomethyl)-5-chloro-2-methyl-3-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1807174-54-4 |
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Molecular Formula |
C8H7BrClNO2 |
Molecular Weight |
264.50 g/mol |
IUPAC Name |
1-(bromomethyl)-5-chloro-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H7BrClNO2/c1-5-6(4-9)2-7(10)3-8(5)11(12)13/h2-3H,4H2,1H3 |
InChI Key |
PQXROBHVAJJYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)CBr |
Purity |
95 |
Origin of Product |
United States |
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